N-[1-[4-(2-甲氧苯基)-1-哌嗪基]-1-噻吩-2-基丙烷-2-基]苯磺酰胺
描述
Sulfonamides with a methoxyphenyl moiety are a class of organic compounds. They have been synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD, and TG methods . They are known for their diverse pharmacological effects .
Synthesis Analysis
Sulfonamide derivatives with a methoxyphenyl moiety have been synthesized . The synthesis of similar compounds has been reported via Schiff bases reduction route .
Molecular Structure Analysis
Crystal structures of sulfonamides with a methoxyphenyl moiety were determined by SC-XRD. Their conformational and noncovalent interaction properties were examined by both experimental and theoretical methods .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques .
科学研究应用
认知增强特性
研究表明该化合物在认知增强方面具有显着的潜力,特别是作为一种有效的、选择性的 5-HT6 受体拮抗剂。在研究中,发现它可以逆转东莨菪碱在新的物体识别范式中引起的缺陷,并改善大鼠水迷宫空间学习中的年龄相关缺陷。这表明它在改善认知功能方面的作用,由于胆碱能功能的增强,可能与治疗阿尔茨海默病和精神分裂症有关 (Hirst 等人,2006)。
结构和计算分析
该化合物的衍生物一直是结构和计算分析的主题,包括晶体结构研究和密度泛函理论 (DFT) 计算。此类研究有助于理解亲电和亲核作用的反应位点,有助于了解晶体堆积和分子相互作用 (Kumara 等人,2017)。
抗氧化和酶抑制作用
一系列包含该化合物结构基序的苯磺酰胺已显示出抗氧化特性和对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和酪氨酸酶等酶的抑制作用。这些特性表明在治疗与氧化应激和酶失调相关的疾病(如阿尔茨海默病、帕金森病和色素沉着障碍)中具有潜在的治疗应用 (Lolak 等人,2020)。
碳酸酐酶抑制
对苯磺酰胺衍生物的进一步研究阐明了它们对人体碳酸酐酶同工型的有效抑制作用。这突出了该化合物在探索针对特定同工型的疾病病理学的新型治疗剂中的相关性,例如青光眼、癫痫、肥胖症和癌症 (Mishra 等人,2017)。
作用机制
Target of Action
MLS000102452, also known as N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide, primarily targets the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, along with binding data, have identified this compound as a promising lead .
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction can influence numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico methods . The results highlight this compound as having an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The compound’s action results in the modulation of alpha1-adrenergic receptor activity, which can influence the contraction of smooth muscles in various parts of the body . This modulation can have therapeutic implications for numerous disorders, as mentioned above .
未来方向
属性
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-19(25-32(28,29)20-9-4-3-5-10-20)24(23-13-8-18-31-23)27-16-14-26(15-17-27)21-11-6-7-12-22(21)30-2/h3-13,18-19,24-25H,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEFYVKZPKHWJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。